molecular formula C9H9FN2O2 B8289374 7-fluoro-6-methoxy-1-methyl-1,3-dihydro-2H-benzimidazol-2-one

7-fluoro-6-methoxy-1-methyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B8289374
M. Wt: 196.18 g/mol
InChI Key: LYWSUAZGLPPXJA-UHFFFAOYSA-N
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Patent
US08993779B2

Procedure details

3-fluoro-4-methoxy-N2-methylbenzene-1,2-diamine (7-3, 1.09 g, 6.40 mmol) was dissolved in anhydrous THF (15 ml) and treated with CDI (1.25 g, 7.69 mmol, 1.2 eq). The resulting orange solution was stirred at reflux for 6 h, then cooled to 23 deg C. The remaining dark reaction mixture was partitioned between EtOAc (2×40 ml) and water (45 ml). The combined organic layers were dried over Na2SO4 and concentrated. The crude mixture was purified via flash column chromatography (SiO2: 100% Hex to 50:50 Hex:EtOAc), affording the title compound, 7-fluoro-6-methoxy-1-methyl-1,3-dihydro-2H-benzimidazol-2-one (7-4), as a maroon oil. 1H NMR (500 MHz, CDCl3) δ 7.11 (s, 1H), 6.68-6.74 (m, 2H), 3.89 (s, 3H), 3.60 (s, 3H). LRMS m/z: Calc'd for C9H9FN2O2(M+H) 197.2, found 196.9.
Name
3-fluoro-4-methoxy-N2-methylbenzene-1,2-diamine
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
1.25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=C(N)C=1NC.C1N=CN([C:18]([N:20]2[CH:24]=[N:23][CH:22]=[CH:21]2)=O)C=1.C1C[O:28]CC1>>[F:1][C:2]1[C:21]2[N:20]([CH3:18])[C:24](=[O:28])[NH:23][C:22]=2[CH:5]=[CH:6][C:7]=1[O:8][CH3:9]

Inputs

Step One
Name
3-fluoro-4-methoxy-N2-methylbenzene-1,2-diamine
Quantity
1.09 g
Type
reactant
Smiles
FC1=C(C(=CC=C1OC)N)NC
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2

Conditions

Stirring
Type
CUSTOM
Details
The resulting orange solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 h
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 23 deg C
CUSTOM
Type
CUSTOM
Details
The remaining dark reaction mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between EtOAc (2×40 ml) and water (45 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude mixture was purified via flash column chromatography (SiO2: 100% Hex to 50:50 Hex:EtOAc)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC2=C1N(C(N2)=O)C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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